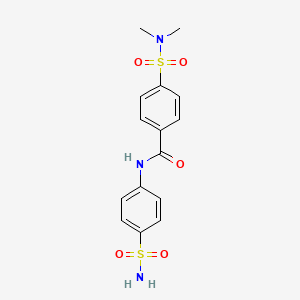

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide” is a chemical compound. It’s a derivative of sulfanilamide, which is a molecule containing the sulfonamide functional group attached to an aniline .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of sulfanilamide with substituted aromatic aldehydes. The resulting Schiff bases are then reduced with sodium borohydride, leading to the corresponding amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Synthesis and Antitumor Activity : The synthesis of novel benzenesulfonamide derivatives, including the investigation of their chemical reactivity and antitumor activities against HepG2 and MCF-7 cell lines, has been explored. One such compound showed significant in vitro antitumor activity, with further studies revealing its potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

- Enzyme Inhibition Studies : Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, exhibiting effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds show promise as selective inhibitors for these enzymes, with detailed structure-activity relationships elucidated (Ulus et al., 2013).

Molecular Docking and DFT Calculations

- Molecular Docking and DFT Analysis : The synthesis of sulfonamide derivatives has been coupled with molecular docking and Density Functional Theory (DFT) calculations to predict their biological activities and interactions at the molecular level. Such studies provide insights into the compound's mechanism of action and potential therapeutic targets (Ghorab et al., 2017).

Characterization and Structural Analysis

- Crystal Structure Analysis : Detailed characterization, including crystal structure analysis of aromatic sulfonamides and their derivatives, has been conducted. These studies offer valuable information on the molecular conformation, hydrogen bonding, and other structural features that influence the compound's biological activities (Remko et al., 2010).

Impact on Device Performance

- Polymorphism Studies : Research into the polymorphism of aromatic sulfonamides, especially those with fluorine groups, has shown significant effects on their physical properties. Such studies have implications for optimizing these compounds for various applications, including in medicinal chemistry and materials science (Terada et al., 2012).

Wirkmechanismus

These sulfonamides were investigated as inhibitors of the human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms hCA I and II (cytosolic isozymes), as well as hCA IX and XII (transmembrane, tumor-associated enzymes). It was noted that the compounds incorporating secondary amine moieties showed better inhibitory activity against all CA isozymes compared to the corresponding Schiff bases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWBVBQNSYCRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)